1-Butyl-1H-pyrazole-3-carbaldehyde CAS number and chemical identity
1-Butyl-1H-pyrazole-3-carbaldehyde CAS number and chemical identity
The following technical guide details the chemical identity, synthesis, and application of 1-Butyl-1H-pyrazole-3-carbaldehyde , a critical heterocyclic intermediate in medicinal chemistry.
Core Identity & Synthetic Methodologies for Drug Development[1][2]
Executive Summary
1-Butyl-1H-pyrazole-3-carbaldehyde (CAS 1352494-62-2) is a functionalized heterocyclic building block characterized by a pyrazole core substituted with a butyl chain at the nitrogen (N1) position and a formyl group at the carbon (C3) position.[1][2] Unlike its C4-formyl analogs—which are readily accessible via Vilsmeier-Haack formylation—the C3-formyl isomer requires specific regioselective synthetic strategies.[1][2] This compound serves as a versatile scaffold in the development of kinase inhibitors, agrochemicals, and GPCR ligands, primarily acting as an electrophilic "warhead" for fragment-based drug design.[2]
Chemical Identity & Physicochemical Properties[1][2][3]
Core Identifiers
| Parameter | Detail |
| Chemical Name | 1-Butyl-1H-pyrazole-3-carbaldehyde |
| CAS Number | 1352494-62-2 |
| Alternative Names | 1-n-Butylpyrazole-3-carboxaldehyde; 3-Formyl-1-butylpyrazole |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| SMILES | CCCCN1C=CC(=N1)C=O[1][2] |
| InChI Key | Derivative of parent ICFGFAUMBISMLR-UHFFFAOYSA-N |
Physical Properties (Predicted/Experimental)[1][2]
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Physical State: Pale yellow to orange viscous oil or low-melting solid.[1][2]
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Boiling Point: ~260–270 °C (at 760 mmHg) / ~110 °C (at 0.5 mmHg).[2]
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Solubility: Soluble in DCM, chloroform, methanol, DMSO, and ethyl acetate.[2] Sparingly soluble in water.[1][2]
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Stability: Stable under inert atmosphere (N₂/Ar).[1][2] Aldehyde group susceptible to oxidation (to carboxylic acid) upon prolonged air exposure.[2]
Synthetic Methodologies
The synthesis of 1-Butyl-1H-pyrazole-3-carbaldehyde presents a classic regioselectivity challenge. Direct alkylation of the parent pyrazole often yields a mixture of 1,3- and 1,5-isomers.[1][2]
Route A: Direct Regioselective Alkylation (Discovery Scale)
This method is preferred for rapid generation of material.[1][2] It relies on the thermodynamic preference for N-alkylation distal to the electron-withdrawing carbonyl group, though steric factors can influence the ratio.[1][2]
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Precursor: 1H-Pyrazole-3-carbaldehyde (CAS 3920-50-1).[1][2]
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Reagents: 1-Iodobutane or 1-Bromobutane, Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[1][2]
Protocol:
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Dissolution: Dissolve 1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add Cs₂CO₃ (1.5 eq) at 0 °C. Stir for 30 minutes to deprotonate the pyrazole NH.
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Alkylation: Add 1-iodobutane (1.2 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Work-up: Quench with water. Extract with Ethyl Acetate (3x).[2] Wash organics with brine to remove DMF.[1][2]
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Purification (Critical): The reaction typically produces a mixture of the 1,3-isomer (Target) and 1,5-isomer (Byproduct) .[1][2]
Route B: The "Ester-Reduction-Oxidation" Sequence (Pharma Scale)
For larger scales where isomer separation is difficult, this route ensures higher purity by establishing the alkylation on the ester precursor, where isomer separation is often easier or regioselectivity is higher.[1][2]
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Alkylation: Ethyl 1H-pyrazole-3-carboxylate + Butyl bromide
Ethyl 1-butyl-1H-pyrazole-3-carboxylate.[2] -
Reduction: Ester + LiAlH₄ (or LiBH₄)
(1-Butyl-1H-pyrazol-3-yl)methanol.[2] -
Oxidation: Alcohol + MnO₂ (or Swern conditions)
1-Butyl-1H-pyrazole-3-carbaldehyde .[2]
Synthesis Pathway Diagram
The following diagram illustrates the divergent pathways and the critical regioselectivity node.
Caption: Divergent N-alkylation of pyrazole-3-carbaldehyde yielding the target 1,3-isomer and the 1,5-isomer byproduct.
Reactivity & Applications in Drug Discovery[1][2][4]
The C3-aldehyde functionality is a versatile "handle" for further chemical elaboration.[1][2][3]
Key Reaction Classes
| Reaction Type | Reagents | Product Outcome | Application |
| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | Aminomethyl-pyrazole | Library synthesis of kinase inhibitors.[1][2] |
| Wittig Olefination | Ph₃P=CH-R | Vinyl-pyrazole | Linker extension for macrocyclization.[1][2] |
| Oxidation | NaClO₂, NaH₂PO₄ (Pinnick) | Pyrazole-3-carboxylic acid | Peptidomimetic scaffolds.[1][2] |
| Condensation | Hydrazine / Hydroxylamine | Hydrazone / Oxime | Heterocycle formation (e.g., pyrazolopyrimidines).[2] |
Common Pitfall: Vilsmeier-Haack Misconception
Researchers often attempt to synthesize this compound via Vilsmeier-Haack formylation of 1-butyl-1H-pyrazole.[1][2] This is incorrect.
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Fact: Vilsmeier formylation of N-alkyl pyrazoles occurs almost exclusively at the C4 position (due to electronic enrichment), yielding 1-butyl-1H-pyrazole-4-carbaldehyde.[1][2]
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Correction: To access the C3-aldehyde, one must start with a pre-functionalized C3 precursor (like the ester or aldehyde) or use lithiation strategies (e.g., lithiation of 1-butyl-3-bromo-pyrazole followed by DMF quench).[1][2]
Functionalization Workflow Diagram
Caption: Primary downstream transformations of the 1-butyl-1H-pyrazole-3-carbaldehyde scaffold.[1][2]
Handling & Safety (SDS Summary)
While specific toxicological data for the butyl analog is limited, it should be handled according to protocols for general alkyl-pyrazole aldehydes.[1][2]
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GHS Classification (Interpolated):
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids.[1][2]
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
References
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ChemicalRegister. 1-Butyl-1H-pyrazole-3-carbaldehyde CAS 1352494-62-2 Entry. [Link][1][2]
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Beilstein J. Org.[1][2] Chem. Regioselective N-alkylation of the 1H-indazole scaffold (Analogous Chemistry).[1][2][4] 2021, 17, 1969–1978.[2] [Link]
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Organic Chemistry Portal. Synthesis of Pyrazoles: Regioselectivity Considerations. [Link]
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PubChem. 1H-Pyrazole-3-carbaldehyde (Parent Compound) - CAS 3920-50-1. [Link][1][2]
Sources
- 1. 1383855-42-2|4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde|BLDpharm [bldpharm.com]
- 2. CAS 3920-50-1: Pyrazole-3-Carbaldehyde | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
